molecular formula C16H23N3O2 B2889735 Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034244-68-1

Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2889735
CAS RN: 2034244-68-1
M. Wt: 289.379
InChI Key: GUXSVXBSJFMASA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This molecule is a piperazine derivative that has a unique structure, making it an attractive target for drug development.

Scientific Research Applications

Supramolecular Chemistry

Given the compound’s potential for forming diverse supramolecular structures, it could be used in the study of crystal engineering and polymorphism. This application is particularly relevant for understanding the crystallization mechanisms and the impact of isoxazole substituents on polymorph formation .

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13-15(11-17-21-13)12-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14/h2-3,11,14H,4-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSVXBSJFMASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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